molecular formula C22H18N2O6S B13781637 4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate CAS No. 6648-62-0

4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate

Cat. No.: B13781637
CAS No.: 6648-62-0
M. Wt: 438.5 g/mol
InChI Key: JZYBRLDDDCKRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate is a complex organic compound known for its vibrant violet color. It is commonly used in various industrial applications, including dyeing and printing of textiles, as well as in the pharmaceutical industry as a colorant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate typically involves the condensation of 1-chloro-4-hydroxyanthracene-9,10-dione with N-(4-aminophenyl)acetamide. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the compound is produced by reacting 1,4-dihydroxyanthracene-9,10-dione with p-methylaniline, followed by sulfonation and conversion to the sodium salt form. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different fields, including dyeing and pharmaceuticals .

Scientific Research Applications

4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The pathways involved include oxidative stress and enzyme inhibition, which can lead to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in industrial applications .

Properties

CAS No.

6648-62-0

Molecular Formula

C22H18N2O6S

Molecular Weight

438.5 g/mol

IUPAC Name

[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl] N,N-dimethylsulfamate

InChI

InChI=1S/C22H18N2O6S/c1-24(2)31(28,29)30-14-9-7-13(8-10-14)23-17-11-12-18(25)20-19(17)21(26)15-5-3-4-6-16(15)22(20)27/h3-12,23,25H,1-2H3

InChI Key

JZYBRLDDDCKRCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.